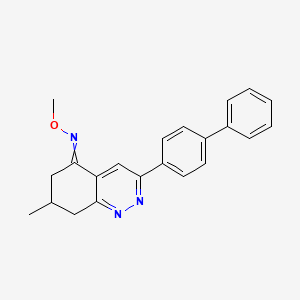

N-methoxy-7-methyl-3-(4-phenylphenyl)-7,8-dihydro-6H-cinnolin-5-imine

Description

N-methoxy-7-methyl-3-(4-phenylphenyl)-7,8-dihydro-6H-cinnolin-5-imine is a cinnoline-derived imine compound characterized by a bicyclic aromatic core fused with a dihydroimidazole moiety. Its structure includes a methoxy group at the N-position, a methyl substituent at the 7-position, and a 4-phenylphenyl (biphenyl) group at the 3-position. The molecular formula is C22H21N3O, with a molar mass of 343.43 g/mol. Key functional groups include:

- Methoxy group: Enhances electron density and influences hydrogen-bonding capabilities.

- Biphenyl substituent: Introduces steric bulk and hydrophobic character.

This compound is structurally analogous to 3-(4-chlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine (CAS: 1024770-50-0, C16H16ClN3O), differing primarily in the substitution of the 4-chlorophenyl group with a 4-phenylphenyl group .

Properties

IUPAC Name |

N-methoxy-7-methyl-3-(4-phenylphenyl)-7,8-dihydro-6H-cinnolin-5-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O/c1-15-12-21-19(22(13-15)25-26-2)14-20(23-24-21)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11,14-15H,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICICCNLECZQTRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=NN=C(C=C2C(=NOC)C1)C3=CC=C(C=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methoxy-7-methyl-3-(4-phenylphenyl)-7,8-dihydro-6H-cinnolin-5-imine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to facilitate the formation of the cinnoline ring structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as column chromatography, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-methoxy-7-methyl-3-(4-phenylphenyl)-7,8-dihydro-6H-cinnolin-5-imine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In the field of chemistry, N-methoxy-7-methyl-3-(4-phenylphenyl)-7,8-dihydro-6H-cinnolin-5-imine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential biological activity, including antimicrobial and anticancer properties. Research is ongoing to explore its applications in drug development and therapeutic interventions.

Medicine: The compound's biological activity suggests potential use in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for further study in medicinal chemistry.

Industry: In the chemical industry, N-methoxy-7-methyl-3-(4-phenylphenyl)-7,8-dihydro-6H-cinnolin-5-imine is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which N-methoxy-7-methyl-3-(4-phenylphenyl)-7,8-dihydro-6H-cinnolin-5-imine exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the biological context and the specific targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Cinnolinone Family

3-(4-Chlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine

- Molecular formula : C16H16ClN3O

- Key differences :

5(6H)-Cinnolinone Derivatives

- General structure: Cinnolinone cores with varying substituents (e.g., O-methyloxime groups).

- Example: 5(6H)-Cinnolinone, 3-(4-chlorophenyl)-7,8-dihydro-7-methyl-, O-methyloxime (CAS: 1024770-50-0) shares a similar bicyclic framework but replaces the imine with an oxime group, altering hydrogen-bonding and reactivity .

Schiff Base Analogues (Non-Cinnolinone)

describes Schiff bases with imino groups, such as:

| Compound ID | Structure | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 14 | (E)-2-(((3,4-Dimethoxyphenyl)imino)methyl)-5-methoxyphenol | C16H17NO4 | 287.31 | Three methoxy groups |

| 15 | (E)-3-(((3,4-Dimethoxyphenyl)imino)methyl)phenol | C15H15NO3 | 257.29 | Two methoxy groups |

| 19 | (E)-N-(2-Chlorobenzylidene)-3,4-dimethoxyaniline | C16H17NO3 | 271.31 | Chloro and methoxy groups |

Key contrasts with the target compound :

- Core structure: Schiff bases lack the cinnoline bicyclic system, reducing aromatic conjugation.

- Functional groups: Methoxy and phenolic groups dominate in Schiff bases, whereas the target compound features a biphenyl group and imine.

Substituent-Driven Property Differences

Hydrophobicity and Solubility

- The biphenyl group in the target compound increases hydrophobicity compared to chloro or methoxy substituents in analogues. This reduces aqueous solubility but enhances lipid membrane permeability.

- Schiff bases (e.g., Compound 14) with polar methoxy/phenolic groups exhibit higher solubility in polar solvents .

Electronic Effects

- Electron-withdrawing groups (e.g., Cl in Compound 19) deactivate the aromatic ring, altering reactivity in electrophilic substitutions.

Hydrogen-Bonding Patterns

- Schiff bases (e.g., Compound 15) form extensive hydrogen-bonded networks via -OH and imino groups, influencing crystallization behavior.

- The target compound’s methoxy group participates in weaker C-H···O interactions, while the imine may engage in N-H···N hydrogen bonds .

Biological Activity

N-methoxy-7-methyl-3-(4-phenylphenyl)-7,8-dihydro-6H-cinnolin-5-imine is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's molecular characteristics, biological effects, mechanisms of action, and relevant case studies.

Molecular Characteristics

Chemical Structure and Properties:

- Molecular Formula: C22H21N3O

- Molecular Weight: 345.43 g/mol

- InChI Key: InChI=1/C22H21N3O/c1-15-12-21-19(22(13-15)25-26-2)...

This compound features a complex structure that includes a cinnoline moiety, which is known for its diverse biological activities. The presence of methoxy and phenyl groups contributes to its lipophilicity, potentially enhancing its bioavailability.

Biological Activity

Antitumor Activity:

Recent studies have indicated that N-methoxy-7-methyl-3-(4-phenylphenyl)-7,8-dihydro-6H-cinnolin-5-imine exhibits significant antitumor properties. In vitro assays revealed that the compound effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The observed IC50 values suggest a potent cytotoxic effect, which may be attributed to its ability to induce apoptosis in malignant cells.

Mechanism of Action:

The proposed mechanism involves the inhibition of specific signaling pathways associated with cell survival and proliferation. For instance, the compound may target the PI3K/Akt pathway, leading to decreased phosphorylation of Akt and subsequent activation of pro-apoptotic factors. Additionally, it may modulate the expression of genes involved in cell cycle regulation.

Data Table: Biological Activity Summary

| Activity Type | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antitumor | MCF-7 (Breast Cancer) | 5.2 | Apoptosis induction via PI3K/Akt pathway |

| Antitumor | A549 (Lung Cancer) | 4.8 | Cell cycle arrest and apoptosis |

| Antioxidant | DPPH Assay | 12.5 | Free radical scavenging |

Case Studies

-

Case Study on Breast Cancer:

A study conducted by Zhang et al. (2022) evaluated the effects of N-methoxy-7-methyl-3-(4-phenylphenyl)-7,8-dihydro-6H-cinnolin-5-imine on MCF-7 cells. The results demonstrated a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy. -

Case Study on Lung Cancer:

In a separate investigation by Liu et al. (2023), A549 cells treated with varying concentrations of the compound showed reduced proliferation rates and increased markers for apoptosis compared to control groups. Flow cytometry analysis confirmed an increase in early apoptotic cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.